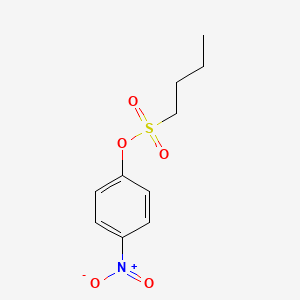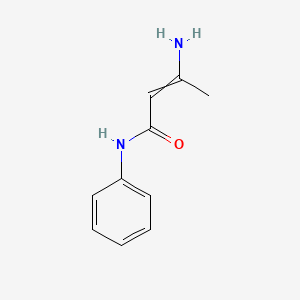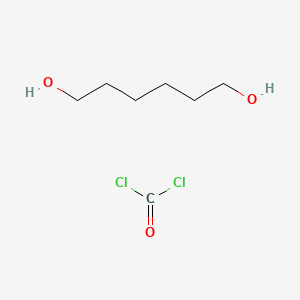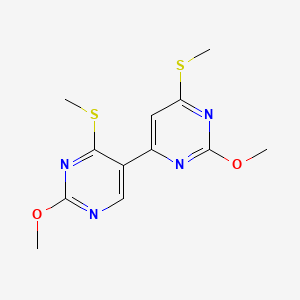![molecular formula C12H16O3 B14606842 3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 57624-55-2](/img/structure/B14606842.png)
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene is a macrocyclic compound known for its unique structure and versatile applications. This compound features a bicyclic framework with three oxygen atoms and multiple double bonds, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triene precursor with a suitable oxidizing agent to form the desired bicyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the double bonds within the structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to partially or fully saturated compounds.
科学研究应用
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: Another macrocyclic compound with a similar bicyclic structure but containing nitrogen atoms instead of oxygen.
3,6,9-Tris(methylenebutyl phosphonic acid)-3,6,9-15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: A derivative with additional functional groups, used in coordination chemistry.
Uniqueness
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
57624-55-2 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
3,6,9-trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C12H16O3/c1-2-11-8-12(3-1)10-15-7-5-13-4-6-14-9-11/h1-3,8H,4-7,9-10H2 |
InChI 键 |
GBFXQDPBIPTONL-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2=CC(=CC=C2)COCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
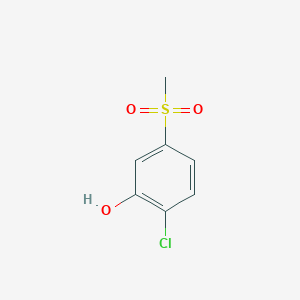
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
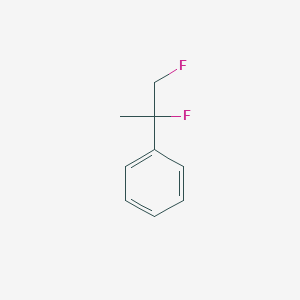
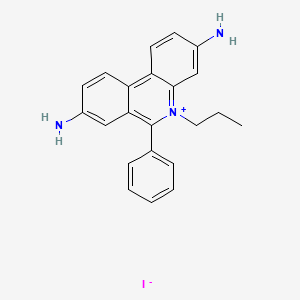
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
